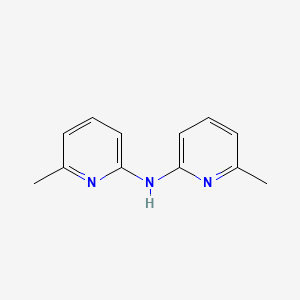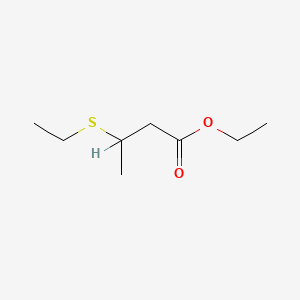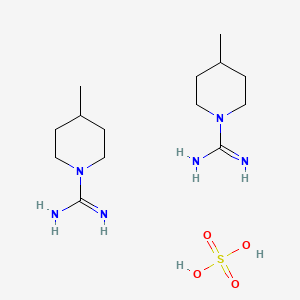
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate is a chemical compound with the molecular formula C14H32N6O4S and a molecular weight of 380.51 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
The synthesis of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate involves several steps. The synthetic route typically starts with the preparation of 4-methylpiperazine, which is then reacted with appropriate reagents to form the carboxamidine group. The final step involves the formation of the hemisulfate salt. Specific reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods often incorporate advanced purification techniques, such as crystallization and chromatography, to isolate the desired product .
Chemical Reactions Analysis
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carboxamidine group to other functional groups, such as amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on various biological systems.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate involves its interaction with specific molecular targets. The carboxamidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate can be compared with other similar compounds, such as:
4-Methylpiperidine-1-carboximidamide: This compound shares a similar structure but lacks the hemisulfate group.
N,N-Diethyl-4-methyl-1-piperazinecarboxamide: This compound has a different functional group, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Properties
CAS No. |
73771-20-7 |
|---|---|
Molecular Formula |
C7H17N3O4S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
4-methylpiperidine-1-carboximidamide;sulfuric acid |
InChI |
InChI=1S/C7H15N3.H2O4S/c1-6-2-4-10(5-3-6)7(8)9;1-5(2,3)4/h6H,2-5H2,1H3,(H3,8,9);(H2,1,2,3,4) |
InChI Key |
HRGPTLPBCMWSSA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=N)N.CC1CCN(CC1)C(=N)N.OS(=O)(=O)O |
Canonical SMILES |
CC1CCN(CC1)C(=N)N.OS(=O)(=O)O |
Key on ui other cas no. |
73771-20-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


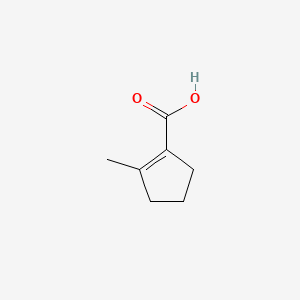

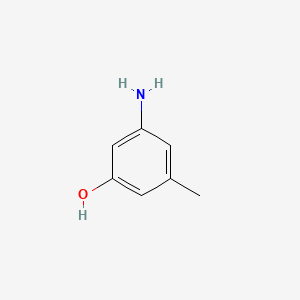
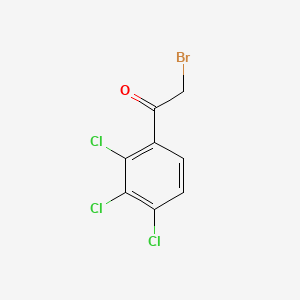

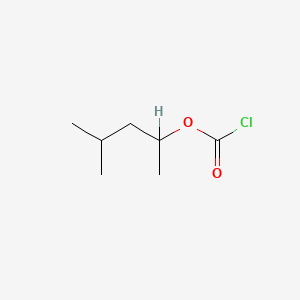
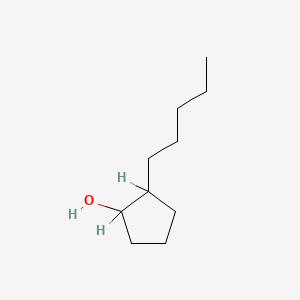
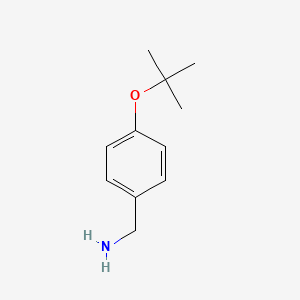
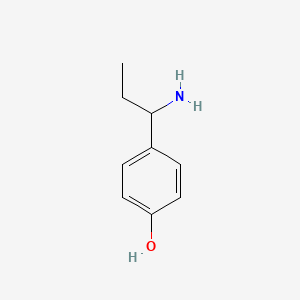
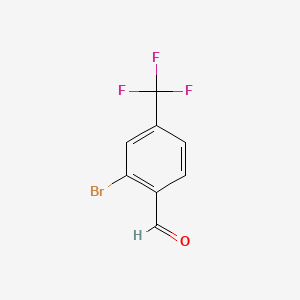
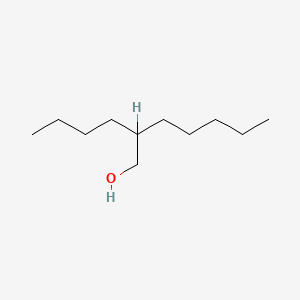
![3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B1274178.png)
